molecular formula C6H5BBrFO2 B1271552 4-Bromo-2-fluorobenzeneboronic acid CAS No. 216393-64-5

4-Bromo-2-fluorobenzeneboronic acid

Cat. No.: B1271552
CAS No.: 216393-64-5
M. Wt: 218.82 g/mol
InChI Key: PKZHIIVZRPUZSU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzeneboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is characterized by the presence of bromine, fluorine, and boronic acid functional groups. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials due to its versatile reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluorobenzeneboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 4-bromo-2-fluorophenylboronic acid with various aryl halides. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dioxane or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Role in Cross-Coupling Reactions

4-Bromo-2-fluorobenzeneboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial in the synthesis of biaryl compounds and pharmaceuticals. The compound's ability to act as a boron source allows for the coupling with various electrophiles, including aryl halides and alkenes.

Key Findings:

  • The compound has shown high reactivity in coupling reactions with different aryl halides, leading to the successful synthesis of complex organic molecules.
  • It has been employed in the development of novel materials with enhanced electronic properties due to its fluorinated structure, which can influence the electronic distribution within the resulting compounds .

Catalytic Applications

Recent studies have highlighted the use of this compound as a catalyst or co-catalyst in various chemical transformations. Its unique electronic properties make it suitable for facilitating reactions that require precise control over reaction conditions.

Catalytic Systems:

  • It has been used in conjunction with transition metals such as palladium to enhance reaction rates and selectivity in hydroxyboration and ipso-hydroxylation processes. The presence of fluorine enhances the stability of intermediates formed during these reactions .

Synthesis of Functionalized Compounds

The compound serves as a valuable intermediate for synthesizing functionalized phenolic compounds. By undergoing oxidation, it can be transformed into corresponding phenols, which are important in various industrial applications, including the production of dyes, agrochemicals, and pharmaceuticals.

Case Study:

  • A study demonstrated the conversion of this compound to 4-bromophenol through an efficient oxidation process. This transformation was optimized to achieve high yields, showcasing the compound's utility in producing valuable phenolic derivatives .

Material Science Applications

In material science, this compound has been explored for its potential use in developing organic semiconductors and polymers. The incorporation of boron into polymer matrices can significantly enhance their electronic properties.

Research Insights:

  • Research indicates that polymers derived from this compound exhibit improved charge transport properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Summary Table of Applications

Application AreaDescription
Cross-Coupling ReactionsUsed as a boron source in Suzuki-Miyaura reactions for synthesizing biaryl compounds.
Catalytic ApplicationsActs as a catalyst or co-catalyst in hydroxyboration and ipso-hydroxylation processes.
Synthesis of Functional CompoundsIntermediate for producing phenolic compounds through oxidation processes.
Material ScienceEnhances electronic properties in polymers for use in OLEDs and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts. This process is crucial for the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • 4-Bromo-2,3-difluorobenzeneboronic acid
  • 2-Bromo-6-fluorobenzeneboronic acid
  • 3-Bromo-5-fluorobenzeneboronic acid

Comparison: 4-Bromo-2-fluorobenzeneboronic acid is unique due to its specific combination of bromine, fluorine, and boronic acid functional groups. This combination imparts distinct reactivity and selectivity in cross-coupling reactions, making it a valuable tool in organic synthesis .

Biological Activity

4-Bromo-2-fluorobenzeneboronic acid (CAS No. 216393-64-5) is a boronic acid derivative that has garnered significant attention in the fields of medicinal chemistry and materials science due to its versatile applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in drug development and synthesis processes.

  • Molecular Formula : C₆H₄BrFBO₂
  • Molecular Weight : 218.82 g/mol
  • Melting Point : 238–242 °C
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. This property allows it to act as a selective inhibitor for certain enzymes and proteins, particularly those involved in cancer and metabolic pathways.

1. Anticancer Activity

Research has shown that boronic acids can inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. Specifically, studies have indicated that this compound can selectively inhibit the growth of cancer cells by targeting the proteasome pathway .

2. Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes. The presence of bromine and fluorine substituents in this compound enhances its binding affinity and selectivity towards specific enzymes, making it a valuable tool in drug design .

3. Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the construction of complex organic structures .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Application in Drug Development

In another study focusing on drug delivery systems, researchers utilized this compound to create targeted therapies for rheumatoid arthritis. The compound was incorporated into nanoparticles that selectively released anti-inflammatory drugs in response to specific biological triggers, significantly improving therapeutic outcomes .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits growth of cancer cells by targeting proteasome activity
Enzyme InhibitionSelectively inhibits serine proteases
Synthesis of PharmaceuticalsKey intermediate in Suzuki-Miyaura coupling reactions
Drug Delivery SystemsEnhances targeted delivery of anti-inflammatory drugs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-2-fluorobenzeneboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation of fluorobenzene derivatives followed by boronic acid functionalization. For example, palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a bromo-fluoroarene precursor under inert conditions (e.g., N₂ atmosphere) at 80–100°C achieves moderate yields (40–60%). Key variables include catalyst choice (e.g., Pd(dppf)Cl₂), solvent (THF or dioxane), and stoichiometric control of boron reagents .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., deshielded peaks for Br and F substituents) and boronic acid resonance (~δ 7–8 ppm for aromatic protons).
  • HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ ≈ 236.9 Da) and detect impurities (e.g., debrominated byproducts).
  • FT-IR : Identify B-O stretching (~1350 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE including nitrile gloves, N95 masks, and chemical goggles. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers away from moisture (boronic acids hydrolyze readily). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .

Q. How does the bromo-fluoro substitution pattern affect solubility in common solvents?

  • Methodological Answer : The electron-withdrawing Br and F groups reduce solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-halogenated analogs. Sonication or mild heating (40–50°C) in THF/water mixtures (4:1 v/v) improves dissolution for cross-coupling reactions .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a key Suzuki-Miyaura coupling partner for synthesizing biaryl structures. For example, coupling with aryl halides yields fluorinated biphenyls used in pharmaceuticals or OLED materials. The bromo group can undergo further functionalization (e.g., Grignard reactions) .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling efficiency with bulky aryl partners?

  • Methodological Answer : The ortho-fluorine creates steric hindrance, slowing transmetallation in Suzuki reactions. Optimize by:

  • Catalyst screening : Bulky ligands (e.g., SPhos) enhance turnover.
  • Solvent choice : Toluene improves stability of Pd intermediates.
  • Temperature gradients : Stepwise heating (70°C → 100°C) minimizes side reactions .

Q. What mechanistic insights explain unexpected debromination during coupling reactions?

  • Methodological Answer : Debromination may arise from:

  • β-Hydride elimination : Occurs with excess base (e.g., K₂CO₃) or prolonged heating.
  • Reductive pathways : Trace Pd(0) nanoparticles catalyze Br⁻ removal. Mitigate by degassing solvents and using Pd(OAc)₂ with chelating ligands .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Discrepancies often stem from:

  • Impurity profiles : Varying levels of boroxine byproducts (from dehydration) affect reactivity.
  • Moisture sensitivity : Use Karl Fischer titration to quantify water in solvents.
  • Catalyst lot variability : Pre-activate Pd catalysts with reducing agents (e.g., DIBAL-H) .

Q. What strategies improve regioselectivity in sequential functionalization of this boronic acid?

  • Methodological Answer : Leverage orthogonal reactivity:

  • Protect boronic acid : Convert to MIDA boronate for stability during bromine substitution.
  • Direct C-H activation : Use Pd/norbornene catalysis to functionalize the para position selectively .

Q. How does isotopic labeling (e.g., ¹¹B NMR) aid in studying reaction intermediates?

  • Methodological Answer : ¹¹B NMR (at 128.4 MHz) tracks boronic acid → boronate transition during coupling. For example, observe shifts from ~30 ppm (trigonal B) to ~10 ppm (tetrahedral boronate), confirming successful transmetallation .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZHIIVZRPUZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378383
Record name 4-Bromo-2-fluorobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-64-5
Record name 4-Bromo-2-fluorobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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